BenchChemオンラインストアへようこそ!

Rolapitant

Pharmacokinetics CINV Dosing convenience

Rolapitant (SCH-619734) is a potent, selective, and competitive antagonist of the human substance P/neurokinin-1 (NK1) receptor. It exhibits high affinity for the human NK1 receptor (Ki = 0.66 nM) and greater than 1000-fold selectivity over NK2 and NK3 subtypes.

Molecular Formula C25H26F6N2O2
Molecular Weight 500.5 g/mol
CAS No. 5552292-08-7
Cat. No. B1679510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolapitant
CAS5552292-08-7
Synonyms(5S,8S)-8-(((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4.5)decan-2-one
8-((1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4,5)decan-2-one
rolapitant
SCH 619734
Varubi
Molecular FormulaC25H26F6N2O2
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
InChIInChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1
InChIKeyFIVSJYGQAIEMOC-ZGNKEGEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rolapitant (CAS 552292-08-7) Procurement Overview: Long-Acting NK1 Receptor Antagonist for CINV Prevention


Rolapitant (SCH-619734) is a potent, selective, and competitive antagonist of the human substance P/neurokinin-1 (NK1) receptor [1]. It exhibits high affinity for the human NK1 receptor (Ki = 0.66 nM) and greater than 1000-fold selectivity over NK2 and NK3 subtypes . Rolapitant is commercially available as the hydrochloride salt in oral tablet and intravenous emulsion formulations under the trade name Varubi, approved by the FDA in 2015 for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy [2][3].

Why Rolapitant Cannot Be Substituted with Aprepitant or Netupitant in CINV Protocols Without Scientific Validation


NK1 receptor antagonists (NK1 RAs) are not interchangeable due to substantial variations in elimination half-life, cytochrome P450 (CYP) interaction profiles, and dosing regimens [1]. As explicitly noted in peer-reviewed pharmacology reviews, no direct comparative studies have been conducted to determine the relative clinical utility of the five commercially available NK1 RA formulations [2]. Rolapitant possesses a uniquely long half-life of approximately 180 hours, enabling single-dose per chemotherapy cycle administration, whereas aprepitant requires a 3-day dosing regimen due to its 9–13 hour half-life [3]. Furthermore, in contrast to both aprepitant and netupitant, rolapitant does not inhibit or induce CYP3A4, eliminating the need for dexamethasone dose adjustment [3][4]. However, rolapitant is a moderate inhibitor of CYP2D6, a property not shared by aprepitant or fosaprepitant [4]. These pharmacologic divergences preclude generic substitution without protocol-specific evaluation.

Quantitative Differentiation Evidence: Rolapitant vs. Aprepitant, Netupitant, and Placebo Control


Elimination Half-Life: Rolapitant 180 Hours vs. Aprepitant 9–13 Hours vs. Netupitant 80 Hours

Rolapitant exhibits a plasma elimination half-life of approximately 180 hours, which is considerably longer than that of oral aprepitant (9–13 hours) and approximately 2.25-fold longer than netupitant (80 hours) [1][2]. This extended half-life supports single-dose administration per chemotherapy cycle, whereas aprepitant requires dosing over three consecutive days [3].

Pharmacokinetics CINV Dosing convenience

CYP3A4 Drug Interaction Profile: Rolapitant No Inhibition/Induction vs. Aprepitant and Netupitant Both Inhibit CYP3A4

In contrast to aprepitant and netupitant, rolapitant does not inhibit or induce cytochrome P450 3A4 (CYP3A4) [1]. Aprepitant and netupitant both inhibit CYP3A4 and require dexamethasone dose reduction when co-administered [2]. Rolapitant co-administration does not significantly affect midazolam (a sensitive CYP3A substrate) exposure, with geometric mean ratios (90% CI) of 0.98 (0.93–1.03) for AUC [3].

Drug-drug interactions CYP3A4 Dexamethasone

Phase 3 Efficacy in HEC: Rolapitant Delayed Phase CR 70.1% vs. Placebo Control 61.9% (p=0.043)

In a randomized, double-blind, active-control Phase 3 trial (NCT01500213) enrolling 544 evaluable subjects receiving highly emetogenic chemotherapy (cisplatin ≥60 mg/m²), rolapitant 200 mg added to granisetron and dexamethasone produced a significantly higher complete response rate in the delayed phase (>24–120 hours) compared to placebo control (70.1% vs. 61.9%, p=0.043) [1][2].

Clinical efficacy Highly emetogenic chemotherapy Delayed CINV

Phase 2 Dose-Finding in HEC: Rolapitant 200 mg Acute Phase CR 87.6% vs. Control 66.7% (p=0.001)

In a Phase 2 randomized, double-blind, placebo-controlled dose-ranging study in 454 patients receiving HEC (cisplatin ≥70 mg/m²), the rolapitant 200 mg group demonstrated significantly greater complete response rates across all phases compared to control (ondansetron + dexamethasone) [1]. In the acute phase (0–≤24 h), CR was 87.6% vs. 66.7% (p=0.001); in the delayed phase (>24–120 h), CR was 63.6% vs. 48.9% (p=0.045); and in the overall phase (0–120 h), CR was 62.5% vs. 46.7% (p=0.032) [1].

Dose-finding Acute CINV Cisplatin-based chemotherapy

CYP2D6 Inhibition Liability: Rolapitant Moderate Inhibitor vs. Aprepitant and Fosaprepitant No Inhibition

Unlike aprepitant and fosaprepitant, which do not significantly interact with CYP2D6 substrates, rolapitant is a moderate inhibitor of CYP2D6 [1]. Concomitant use of rolapitant with CYP2D6 substrates having narrow therapeutic indices (e.g., thioridazine, pimozide) is contraindicated, and increased plasma concentrations of CYP2D6 substrates may persist for at least 28 days following a single dose [2].

CYP2D6 Drug-drug interactions Safety

NK1 Receptor Occupancy: >90% Maintained for 5 Days Post 200 mg Single Oral Dose

In a Phase 1 PET imaging study using ¹¹C-GR205171 as a radiolabeled NK1 tracer ligand, a single 200 mg oral dose of rolapitant achieved >90% NK1 receptor occupancy in the cortex, which was maintained for up to 5 days (120 hours) post-administration [1]. Rolapitant plasma concentrations >348 ng/mL corresponded to >90% receptor occupancy [1].

Receptor occupancy Pharmacodynamics PET imaging

Validated Application Scenarios for Rolapitant Based on Quantitative Evidence


Prevention of Delayed CINV in Patients Receiving Highly Emetogenic Cisplatin-Based Chemotherapy

Rolapitant is indicated for use in combination with a 5-HT3 receptor antagonist and dexamethasone in adults receiving initial and repeat courses of HEC, including cisplatin-based regimens [1]. Phase 3 evidence demonstrates a statistically significant improvement in delayed phase complete response (70.1% vs. 61.9%, p=0.043) over dual therapy alone [2]. The 180-hour half-life supports single-dose administration on Day 1, covering the full 5-day at-risk period [3].

Patient Populations Requiring Simplified Antiemetic Regimens Without CYP3A4-Mediated Dexamethasone Dose Adjustments

In clinical settings where polypharmacy and drug-drug interaction management are challenging, rolapitant offers a simplified antiemetic regimen. Unlike aprepitant and netupitant, rolapitant does not inhibit or induce CYP3A4, eliminating the need for dexamethasone dose reduction [1]. This may reduce prescribing complexity and potential medication errors in busy oncology practices [2].

Subpopulations with Breast, Gastrointestinal/Colorectal, and Lung Cancers Receiving Emetogenic Chemotherapy

Post hoc analyses of Phase 3 trial data confirm rolapitant efficacy in specific tumor types including breast cancer, gastrointestinal/colorectal cancer, and lung cancer [1]. Efficacy has also been demonstrated across age groups (<65 and ≥65 years), supporting use in diverse patient populations [1].

Research Applications Requiring Potent and Selective NK1 Receptor Antagonism

For preclinical and translational research, rolapitant provides a well-characterized NK1 receptor antagonist with high affinity (Ki = 0.66 nM) and >1000-fold selectivity over NK2 and NK3 receptors [1]. This selectivity profile supports its use as a reference compound in studies investigating substance P/NK1 receptor signaling pathways.

Quote Request

Request a Quote for Rolapitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.